Methyl 3-(furan-2-yl)acrylimidate
Description
Methyl 3-(furan-2-yl)acrylimidate is an organoimidate compound featuring a furan ring conjugated to an acrylimidate moiety. Its structure includes a methyl ester group attached to the imidate nitrogen, enhancing its reactivity as an intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl (E)-3-(furan-2-yl)prop-2-enimidate |
InChI |
InChI=1S/C8H9NO2/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6,9H,1H3/b5-4+,9-8? |
InChI Key |
NSPANILWFXIXTB-FJYAXFOTSA-N |
Isomeric SMILES |
COC(=N)/C=C/C1=CC=CO1 |
Canonical SMILES |
COC(=N)C=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-yl)acrylimidate typically involves the reaction of furan derivatives with acrylonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between furan-2-carbaldehyde and acrylonitrile, followed by methylation to obtain the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-yl)acrylimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the furan ring, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 3-(furan-2-yl)acrylimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable tool in drug discovery and development.
Medicine: Research into the compound’s biological activity has led to the development of novel therapeutic agents targeting various diseases.
Industry: Its use in the production of polymers and other materials highlights its importance in industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-2-yl)acrylimidate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to engage in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. These interactions can lead to therapeutic effects, such as antimicrobial or anticancer activity, by disrupting essential biological processes in target organisms.
Comparison with Similar Compounds
Structural and Functional Group Differences
Methyl 3-(furan-2-yl)acrylimidate differs from related acrylaldehyde derivatives (e.g., compounds 4a–i in ) primarily in its functional groups:
- Imidate vs. Aldehyde : The imidate group (–O–C(OR)=N–) replaces the aldehyde (–CHO) in compounds like 4a–i, altering electrophilicity and stability. Imidates are less prone to oxidation but more reactive toward nucleophiles, enabling their use in forming heterocycles.
- Substituent Variations: Unlike the dimethylamino or piperazinyl groups in compounds 4a–d , the methyl imidate group in the target compound may reduce polarity, affecting solubility and crystallization behavior.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
